Cas no 2172065-42-6 (3-(1-Amino-2-methylpropyl)azetidin-3-ol)

3-(1-Amino-2-methylpropyl)azetidin-3-ol is a chiral azetidine derivative featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its constrained azetidine ring enhances stereochemical control, while the branched alkylamine moiety contributes to structural diversity. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, including enzyme inhibitors and receptor modulators, due to its ability to impart conformational rigidity and improve binding affinity. The presence of polar functional groups also enhances solubility, facilitating further derivatization. Its well-defined stereochemistry ensures reproducibility in synthetic pathways, making it a reliable building block for complex molecular architectures.
3-(1-Amino-2-methylpropyl)azetidin-3-ol structure
2172065-42-6 structure
Product name:3-(1-Amino-2-methylpropyl)azetidin-3-ol
CAS No:2172065-42-6
MF:C7H16N2O
Molecular Weight:144.214741706848
CID:5566505
PubChem ID:165594116

3-(1-Amino-2-methylpropyl)azetidin-3-ol 化学的及び物理的性質

名前と識別子

    • EN300-1651524
    • 3-(1-amino-2-methylpropyl)azetidin-3-ol
    • 2172065-42-6
    • 3-(1-Amino-2-methylpropyl)azetidin-3-ol
    • インチ: 1S/C7H16N2O/c1-5(2)6(8)7(10)3-9-4-7/h5-6,9-10H,3-4,8H2,1-2H3
    • InChIKey: WQKWQISJKONPNI-UHFFFAOYSA-N
    • SMILES: OC1(CNC1)C(C(C)C)N

計算された属性

  • 精确分子量: 144.126263138g/mol
  • 同位素质量: 144.126263138g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 121
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.8
  • トポロジー分子極性表面積: 58.3Ų

3-(1-Amino-2-methylpropyl)azetidin-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1651524-1000mg
3-(1-amino-2-methylpropyl)azetidin-3-ol
2172065-42-6
1000mg
$728.0 2023-09-21
Enamine
EN300-1651524-250mg
3-(1-amino-2-methylpropyl)azetidin-3-ol
2172065-42-6
250mg
$670.0 2023-09-21
Enamine
EN300-1651524-500mg
3-(1-amino-2-methylpropyl)azetidin-3-ol
2172065-42-6
500mg
$699.0 2023-09-21
Enamine
EN300-1651524-5000mg
3-(1-amino-2-methylpropyl)azetidin-3-ol
2172065-42-6
5000mg
$2110.0 2023-09-21
Enamine
EN300-1651524-50mg
3-(1-amino-2-methylpropyl)azetidin-3-ol
2172065-42-6
50mg
$612.0 2023-09-21
Enamine
EN300-1651524-100mg
3-(1-amino-2-methylpropyl)azetidin-3-ol
2172065-42-6
100mg
$640.0 2023-09-21
Enamine
EN300-1651524-1.0g
3-(1-amino-2-methylpropyl)azetidin-3-ol
2172065-42-6
1.0g
$0.0 2023-07-10
Enamine
EN300-1651524-2500mg
3-(1-amino-2-methylpropyl)azetidin-3-ol
2172065-42-6
2500mg
$1428.0 2023-09-21
Enamine
EN300-1651524-10000mg
3-(1-amino-2-methylpropyl)azetidin-3-ol
2172065-42-6
10000mg
$3131.0 2023-09-21

3-(1-Amino-2-methylpropyl)azetidin-3-ol 関連文献

3-(1-Amino-2-methylpropyl)azetidin-3-olに関する追加情報

Comprehensive Overview of 3-(1-Amino-2-methylpropyl)azetidin-3-ol (CAS No. 2172065-42-6)

3-(1-Amino-2-methylpropyl)azetidin-3-ol (CAS No. 2172065-42-6) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines an azetidine ring with an amino-2-methylpropyl side chain, making it a promising candidate for drug discovery and medicinal chemistry applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to modulate enzyme activity and receptor interactions.

The compound’s azetidin-3-ol core is a key feature, as this four-membered heterocycle is known for its conformational rigidity and metabolic stability. These properties are highly sought after in the design of small-molecule therapeutics, especially for targeting neurological and inflammatory pathways. Recent studies have explored its role in kinase inhibition and GPCR modulation, aligning with current trends in precision medicine and personalized therapies.

In the context of AI-driven drug discovery, 3-(1-Amino-2-methylpropyl)azetidin-3-ol has been flagged as a high-priority molecule due to its drug-likeness and ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computational models predict favorable oral bioavailability and blood-brain barrier permeability, making it a subject of interest for neurodegenerative disease research. These attributes resonate with the growing demand for next-generation CNS therapeutics.

Synthetic routes to 3-(1-Amino-2-methylpropyl)azetidin-3-ol often involve stereoselective strategies to control the configuration of its chiral centers. This is critical because the stereochemistry of the amino-2-methylpropyl moiety can significantly influence its biological activity. Recent advancements in flow chemistry and catalytic asymmetric synthesis have improved the efficiency of its production, addressing scalability challenges in preclinical development.

From a commercial perspective, the compound’s CAS No. 2172065-42-6 is frequently searched in databases like SciFinder and Reaxys, reflecting its relevance in high-throughput screening libraries. Its inclusion in fragment-based drug design (FBDD) campaigns underscores its versatility as a molecular building block. Additionally, its patent landscape reveals growing intellectual property filings, particularly in oncology and immunology.

Environmental and regulatory considerations for 3-(1-Amino-2-methylpropyl)azetidin-3-ol emphasize its green chemistry compatibility. Researchers are optimizing synthetic protocols to minimize waste and energy consumption, aligning with sustainable pharmaceutical manufacturing principles. This focus on eco-friendly synthesis is a response to increasing industry and consumer demand for green solvents and catalysts.

In summary, 3-(1-Amino-2-methylpropyl)azetidin-3-ol (CAS No. 2172065-42-6) represents a multifaceted compound with broad applicability in modern drug development. Its structural features, synthetic accessibility, and therapeutic potential position it at the forefront of innovative medicinal chemistry. As research continues to unravel its mechanistic insights, this molecule is poised to play a pivotal role in addressing unmet medical needs.

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